3,5-Diisopropylpyrazole
Overview
Description
3,5-Diisopropylpyrazole is a derivative of the pyrazole heterocycle, which is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Pyrazoles are known for their versatility as scaffolds in organic synthesis and for their presence in compounds with significant biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1,5-diarylpyrazole derivatives, which are structurally related to 3,5-diisopropylpyrazole, have been synthesized and evaluated for their biological activity as cyclooxygenase-2 (COX-2) inhibitors . Another approach for the synthesis of 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles involves a one-pot three-component reaction sequence, which has been shown to yield highly fluorescent pyrazoles . Additionally, trimeric silver(I) pyrazolates with isopropyl substituents have been synthesized by reacting the corresponding pyrazoles with silver(I) oxide .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, X-ray crystallographic analysis has been used to determine the structures of regioisomeric 1,3,5-trisubstituted pyrazoles .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, which can be influenced by factors such as tautomerism and the presence of substituents. The reactivity of pyrazoles can lead to the formation of more complex heterocyclic systems, which are relevant in pharmaceutical applications . The regioselectivity of electrophilic attack on amino-pyrazoles has been studied, showing different outcomes depending on the nature of the electrophile . Additionally, pyrazoles can participate in 1,3-dipolar cycloadditions, leading to the formation of compounds with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, contributing to its three-dimensional supramolecular self-assembly . The electronic properties of pyrazoles, such as their absorption and emission properties, can be fine-tuned by modifying the substituents on the pyrazole ring . The thermal decomposition and nonlinear optical properties of pyrazole derivatives have also been studied, providing insights into their stability and potential applications in materials science .
Scientific Research Applications
3,5-Diisopropylpyrazole is a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
- 3,5-Diisopropylpyrazole is a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
- 3,5-Diisopropylpyrazole is a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Safety And Hazards
properties
IUPAC Name |
3,5-di(propan-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSJVTZSFIRYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413596 | |
Record name | 3,5-Diisopropylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropylpyrazole | |
CAS RN |
17536-00-4 | |
Record name | 3,5-Diisopropylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diisopropylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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